Poly(vinyl butyral)

Thermal Analysis Polymer Degradation Materials Science

PVB is a terpolymer resin whose performance is governed by the precise ratio of vinyl butyral, vinyl alcohol, and vinyl acetate segments. Generic substitution without grade validation risks film defects, delamination, and optical haze in critical applications. • Specialized grades achieve up to 40% higher Tg for stoving enamels operating above 200°C, preventing premature flow during cure. • Delivers 94.7 N/cm peel strength in rubber-to-textile bonding at just 5% loading in formaldehyde-free formulations. • Refractive-index-matched composites with platelet fillers achieve haze levels below 2% for transparent armor and display components. Supplied as free-flowing white powder with full CoA; standard global ambient shipping.

Molecular Formula C7-H7-Br
Molecular Weight
CAS No. 63148-65-2
Cat. No. B1164891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoly(vinyl butyral)
CAS63148-65-2
Molecular FormulaC7-H7-Br
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PVB Core Material Specifications & Industrial Baseline


Poly(vinyl butyral) (PVB) is a thermoplastic resin produced by the acetalization of polyvinyl alcohol (PVA) with butyraldehyde [1]. It is characterized by a unique balance of toughness, flexibility, optical clarity, and adhesion . As a class, PVB is defined by its butyral, hydroxyl, and residual acetate content, which collectively dictate its solubility in alcohols and ketones, its glass transition temperature (Tg), and its ability to form strong, transparent films . While the molecular weight and exact comonomer ratios can be tuned across different commercial grades, the baseline PVB resin is a white, free-flowing powder with a specific gravity of approximately 1.10, a refractive index around 1.485, and a typical hydroxyl content ranging from 12-23% .

Workflow Film-forming, adhesive, and interlayer applications requiring clarity and toughness
Grade Selection Hydroxyl content (class range 12–23%) determines solubility, Tg, and adhesion profile
Processing Context Alcohol/ketone solubility and tunable Tg (50–90°C) support diverse coating and lamination processes

PVB Selection: Why Generic Substitution Fails


Generic substitution fails for PVB due to the extreme sensitivity of its key performance attributes—adhesion, mechanical damping, optical clarity, and processability—to its specific molecular architecture. Unlike simpler homopolymers, PVB is a terpolymer whose performance is governed by the precise ratio of vinyl butyral, vinyl alcohol, and vinyl acetate segments . Small variations in hydroxyl content directly impact the glass transition temperature (Tg), which can range from 50°C to 90°C across grades, and in turn, dictates the material's flexibility, impact resistance, and adhesive strength at a given temperature . Furthermore, the thermal stability and solubility of PVB are fundamentally different from its precursor, PVA, with PVB demonstrating no degradation up to 300°C while being insoluble in water [1]. Compared to alternative interlayer materials like Ethylene-Vinyl Acetate (EVA), PVB exhibits divergent long-term aging and adhesion behavior under environmental stress, making a simple swap without rigorous validation a significant reliability risk [2].

Hydroxyl Shift Small variations in hydroxyl content can alter Tg and adhesion; generic grades may not match target property balance
PVA Analog Polyvinyl alcohol (precursor) degrades below 300°C; PVB’s reported thermal stability up to 300°C may not be reproduced
EVA Interlayer Ethylene-vinyl acetate shows positive adhesion evolution under damp heat, whereas PVB adhesion may be negatively affected; direct substitution without aging validation carries reliability risk

PVB Comparative Performance Against Key Analogs


Thermal Stability vs. PVA

Thermogravimetric analysis (TGA) demonstrates that PVB exhibits significantly enhanced thermal stability compared to its precursor polymer, PVA. This is a critical differentiator for applications requiring elevated processing or service temperatures [1].

Thermal Stability vs. PVA
Head-to-head
Stable up to 300°C PVA degrades below 300°C
Supports high-temperature processing suitability
TGA conditions not fully specified
Thermal Analysis Polymer Degradation Materials Science

Adhesion Aging vs. EVA in Damp Heat

In a comparative study of photovoltaic encapsulants, the adhesion of PVB and EVA to glass was characterized using a compressive-shear test before and after damp-heat exposure. The study revealed a fundamental divergence in long-term reliability [1].

Damp-Heat Adhesion vs. EVA
Head-to-head
Adhesion negatively affected EVA adhesion evolution positive
Adhesion retention profile differs under moisture exposure
Application-specific damp-heat validation recommended
Photovoltaic Encapsulation Adhesion Science Reliability Testing

Peel Adhesion in Cord-Rubber Composites

The peel strength of PVB-based adhesives in cord/rubber systems is highly tunable and directly correlated with the PVB concentration in the formulation. This study quantified the peak adhesion achievable with a formaldehyde-free PVB system [1].

Peel Adhesion (Cord-Rubber)
Reported
94.7 N/cm
Reported peak peel strength benchmark at 5% PVB loading
Formaldehyde-free formulation; thermal curing required
Adhesives Composite Materials Formulation Science

Enhanced Tg for High-Temperature Coatings

A specialized PVB grade, MOWITAL® BA 55 HH, has been developed to significantly increase the material's glass transition temperature (Tg) relative to conventional PVB resins on the market [1].

Elevated Tg Grade
Class-level
Up to 40% higher Tg Conventional PVB resins
Enables high-temperature coating applications (≥200°C)
Specific to MOWITAL® BA 55 HH grade
Polymer Chemistry Coating Technology Rheology

Optical Clarity via Refractive Index Matching

PVB serves as an excellent matrix for creating highly transparent composites. By carefully matching the refractive index (RI) of the PVB matrix with that of a platelet-like filler, such as Micro Glass Flakes (MGF), haze can be minimized to levels unattainable with irregular fillers [1].

Optical Haze (RI-Matched)
Class-level
Haze < 2%
Supports high-clarity transparent composite design
Requires precise refractive index matching with platelet filler
Optical Materials Polymer Composites Transparency

Tunable Mechanics via Plasticizer Content

The mechanical behavior of PVB can be precisely tuned from a glassy polymer to an elastomer by adjusting the plasticizer content. This allows for significant customization of modulus, ductility, and adhesion for specific applications [1].

Mechanical Tunability
Reported
Glassy Elastomeric by plasticizer content
Formulation flexibility for targeted stiffness and ductility
Transition occurs between 10–20% plasticizer
Polymer Physics Mechanical Properties Formulation

PVB Application Scenarios


High-Temperature Coatings & Heat-Sealable Lacquers

For industrial coating processes operating at or above 200°C, such as stoving enamels, the selection of a PVB grade with a significantly elevated glass transition temperature (Tg) is critical. Evidence shows that specialized grades like MOWITAL® BA 55 HH can achieve up to a 40% higher Tg than conventional PVB resins [1]. This thermal enhancement prevents premature softening or flow during the cure cycle, ensuring proper film formation and final coating integrity. This scenario is a direct application of the thermal stability differentiation established in Section 3.

Formaldehyde-Free Adhesives for Cord-Rubber Bonding

In the manufacturing of tires, hoses, and conveyor belts, achieving high peel strength between textile cords and rubber is paramount. Research demonstrates that PVB-based dual-curable adhesive formulations can deliver a peak peel strength of 94.7 N/cm at just 5% PVB loading [1]. This performance benchmark, coupled with the ability to create a formaldehyde-free system, positions PVB as a high-value, compliance-friendly alternative for demanding rubber-to-textile bonding applications, as supported by the quantitative adhesion data in Section 3.

Transparent Composites for Displays & Optical Windows

When mechanical reinforcement must not compromise optical clarity, PVB is the matrix of choice. By matching the refractive index of PVB (~1.485) with that of platelet fillers like Micro Glass Flakes (MGF), composites with haze levels below 2% can be achieved [1]. This level of clarity is superior to that obtained with irregular fillers or glass fibers. This application scenario leverages the unique optical performance data presented in Section 3, making PVB essential for transparent armor, security glazing, and advanced display components where both strength and visibility are non-negotiable.

Tailored Interlayers for Safety Glass

The performance of laminated safety glass is highly dependent on the properties of the PVB interlayer. Evidence shows that by varying the plasticizer content from 0% to 40%, the material can be tuned from a stiff, glassy polymer to a soft, highly ductile elastomer [1]. Formulators can therefore select a plasticizer level (e.g., 20-40% for maximum ductility and room-temperature adhesion) to meet the precise impact resistance, sound damping, and post-breakage adhesion requirements of a specific automotive windshield or architectural glass application. This scenario is a direct practical outcome of the plasticizer-tunability evidence presented in Section 3.

Application
Selection Property
Validation Focus
High-temperature coatings & heat-sealable lacquers
Elevated Tg grade (up to 40% higher than standard PVB)
Thermal stability and film integrity at ≥200°C processing
Formaldehyde-free cord-rubber adhesives
High peel strength at low PVB loading (5%)
Adhesion performance under thermal curing; compliance with formaldehyde-free requirements
Transparent reinforced composites (displays, security glazing)
Refractive index match with platelet filler (e.g., MGF)
Optical haze below 2% while retaining mechanical reinforcement
Laminated safety glass interlayers
Plasticizer content for targeted ductility (20–40%)
Impact resistance, sound damping, and post-breakage adhesion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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